3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with benzyl and benzylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene and formamide derivatives, under acidic or basic conditions.
Introduction of Benzyl and Benzylsulfanyl Groups: The benzyl and benzylsulfanyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and benzyl mercaptan are commonly used as reagents in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzylsulfanyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienopyrimidine derivatives
Substitution: Alkylated or acylated thienopyrimidine derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . By binding to the active site of TrmD, the compound disrupts the methylation process, leading to impaired protein synthesis and bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thioxo-3,4-dihydrothieno[2,3-d]pyrimidine: This compound shares a similar thienopyrimidine core but differs in the substituents attached to the core structure.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a pyrimidine core, known for its biological activities.
Uniqueness
3-benzyl-2-(benzylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl and benzylsulfanyl groups contribute to its versatility in undergoing various chemical reactions and its potential as a multifunctional agent in scientific research.
Properties
IUPAC Name |
3-benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c23-19-18-17(11-12-24-18)21-20(25-14-16-9-5-2-6-10-16)22(19)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHNRVRTIFRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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